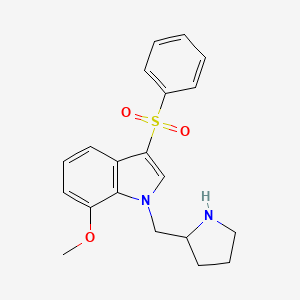
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This particular compound features a methoxy group at the 7th position, a phenylsulfonyl group at the 3rd position, and a pyrrolidinylmethyl group at the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Attachment of the Pyrrolidinylmethyl Group: This can be achieved through nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: Lacks the methoxy group at the 7th position.
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group at the 1st position.
1H-Indole, 7-methoxy-1-(2-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group at the 3rd position.
Uniqueness
The presence of the methoxy, phenylsulfonyl, and pyrrolidinylmethyl groups in 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. These modifications can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
651335-28-3 |
|---|---|
Molecular Formula |
C20H22N2O3S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-methoxy-1-(pyrrolidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18-11-5-10-17-19(26(23,24)16-8-3-2-4-9-16)14-22(20(17)18)13-15-7-6-12-21-15/h2-5,8-11,14-15,21H,6-7,12-13H2,1H3 |
InChI Key |
UQOGORAYLNWRCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2S(=O)(=O)C3=CC=CC=C3)CC4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


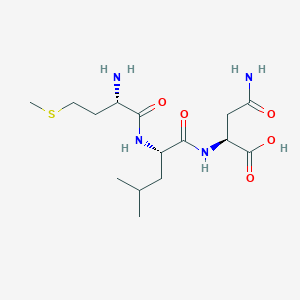
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
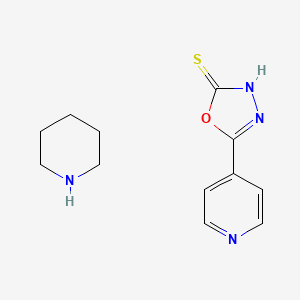
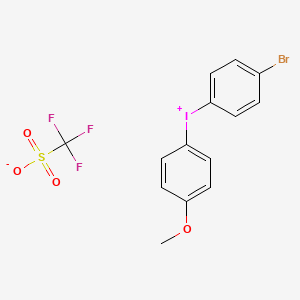
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
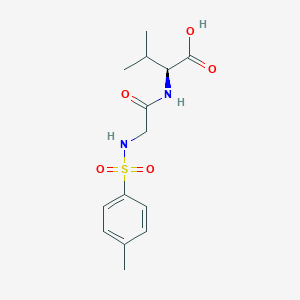
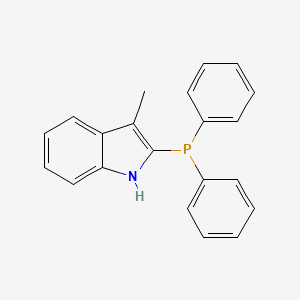
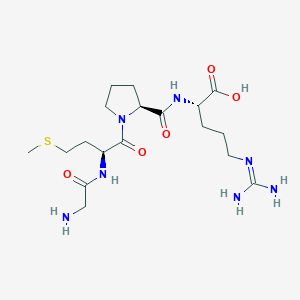
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
